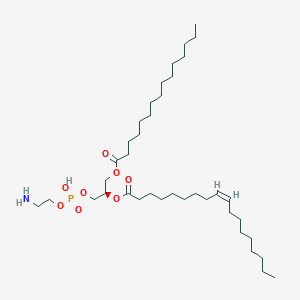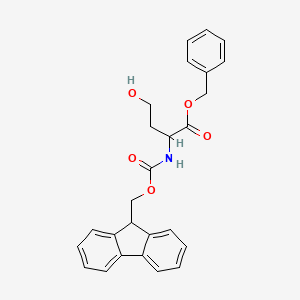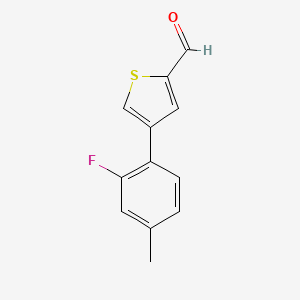
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with a pentadecanoyl group at the first position, a 9Z-octadecenoyl group at the second position, and a phosphoethanolamine group at the third position. This compound is a member of the glycerophosphoethanolamines, which are important components of biological membranes and play a crucial role in various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Amination: Finally, the phosphorylated product is reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.
Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a flow reactor.
Automated Amination: The final amination step is automated to ensure consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Epoxides, diols, and other oxidized derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phosphoethanolamines.
Wissenschaftliche Forschungsanwendungen
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Wirkmechanismus
The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine involves its incorporation into biological membranes. It interacts with other lipids and proteins, influencing membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a substrate for enzymes like phospholipases, which generate bioactive lipid mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
- 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol
Uniqueness
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and the presence of the phosphoethanolamine group. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.
Eigenschaften
Molekularformel |
C38H74NO8P |
|---|---|
Molekulargewicht |
704.0 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1 |
InChI-Schlüssel |
ADCNXGARWPJRBV-UVCQAILXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)




![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)


